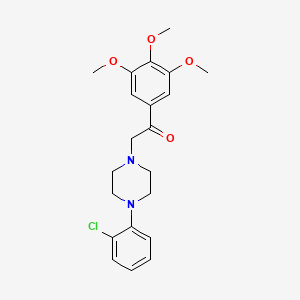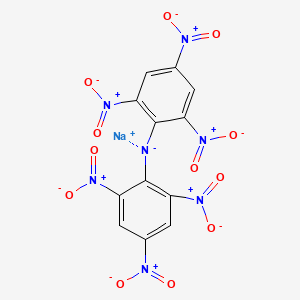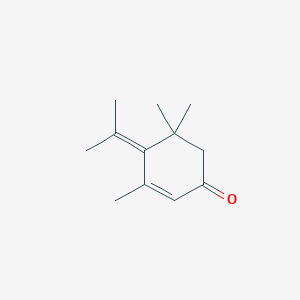![molecular formula C30H54O13 B13825005 [(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z,12R)-12-hydroxyoctadec-9-enoate](/img/structure/B13825005.png)
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z,12R)-12-hydroxyoctadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose ricinoleate is an ester formed from sucrose and ricinoleic acid. It is part of the broader class of sucrose fatty acid esters, which are widely used in various industries due to their surfactant properties. These compounds are known for their ability to stabilize emulsions, making them valuable in food, cosmetics, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sucrose ricinoleate can be synthesized through the esterification of sucrose with ricinoleic acid. This process typically involves the use of catalysts to facilitate the reaction. Common methods include:
Chemical Esterification: This involves reacting sucrose with ricinoleic acid in the presence of an acid catalyst.
Enzymatic Esterification: Lipase enzymes can be used to catalyze the esterification process.
Industrial Production Methods: Industrial production of sucrose ricinoleate often involves large-scale chemical esterification processes. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: Sucrose ricinoleate can undergo oxidation reactions, particularly at the hydroxyl group of the ricinoleic acid moiety.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, which can be catalyzed by acids, bases, or enzymes.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Hydrolyzing Agents: Sodium hydroxide (basic hydrolysis), hydrochloric acid (acidic hydrolysis).
Catalysts for Transesterification: Sodium methoxide, lipase enzymes.
Major Products:
Oxidation Products: Various oxidized derivatives of ricinoleic acid.
Hydrolysis Products: Sucrose and ricinoleic acid.
Transesterification Products: New esters formed with different alcohols.
Scientific Research Applications
Sucrose ricinoleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of biological emulsions and as a stabilizer for biological samples.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.
Industry: Widely used in the food industry as an emulsifier, in cosmetics for its skin-conditioning properties, and in the production of biodegradable polymers
Mechanism of Action
The mechanism of action of sucrose ricinoleate primarily involves its surfactant properties. It reduces the surface tension between different phases, thereby stabilizing emulsions. The molecular targets include the interfaces of oil and water phases, where it forms a monolayer, reducing interfacial tension and preventing phase separation .
Comparison with Similar Compounds
Sucrose Stearate: Another sucrose fatty acid ester with similar emulsifying properties but derived from stearic acid.
Sucrose Oleate: Derived from oleic acid, it also acts as an emulsifier but has different solubility and stability characteristics.
Polyglycerol Ricinoleate: Similar in function but derived from polyglycerol and ricinoleic acid, offering different emulsifying properties
Uniqueness of Sucrose Ricinoleate: Sucrose ricinoleate is unique due to the presence of ricinoleic acid, which imparts specific hydroxyl functionality. This makes it particularly effective in stabilizing emulsions and providing skin-conditioning benefits in cosmetic formulations .
Properties
Molecular Formula |
C30H54O13 |
|---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C30H54O13/c1-2-3-4-11-14-20(33)15-12-9-7-5-6-8-10-13-16-23(34)40-19-30(28(39)25(36)22(18-32)42-30)43-29-27(38)26(37)24(35)21(17-31)41-29/h9,12,20-22,24-29,31-33,35-39H,2-8,10-11,13-19H2,1H3/b12-9-/t20-,21-,22-,24-,25-,26+,27-,28+,29-,30+/m1/s1 |
InChI Key |
RALONPJOBQZVER-KZBVOEKUSA-N |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(1-hydroxy-2,2,2-triphenylethyl)oxan-4-yl] acetate](/img/structure/B13824923.png)
![(T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron](/img/structure/B13824924.png)



![(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B13824953.png)



![2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13824971.png)
![2-Ethyl-5-{[2-(morpholin-4-yl)-2-phenylethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B13824984.png)

![N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-acetamide](/img/structure/B13824987.png)

